2,4-Dichloro-1-(isocyanomethyl)benzene
Description
Historical Context and Evolution of Isocyanide Chemistry
The journey of isocyanide chemistry began in 1859, when W. Lieke inadvertently synthesized the first isocyanide, allyl isocyanide, while attempting to produce crotonic acid from the reaction of allyl iodide and silver cyanide. nih.govkirj.eerkmvccrahara.orgresearchgate.net This discovery was followed by the development of classical synthetic methods by A. W. Hofmann and A. Gautier in 1867. nih.govmdpi.com The Hofmann isocyanide synthesis, also known as the carbylamine reaction, involves the reaction of a primary amine with chloroform (B151607) and a strong base to yield an isocyanide, a process that proceeds through a dichlorocarbene (B158193) intermediate. wikipedia.orgthechemicalscience.combyjus.comcollegedunia.com
Despite these early developments, isocyanide chemistry remained a relatively unexplored field for nearly a century. kirj.eemdpi.com The limited availability of isocyanides—with only about a dozen known—and their notoriously unpleasant smell discouraged widespread investigation. wikipedia.orgnih.gov A significant turning point occurred in 1958 when Ivar Ugi and his colleagues introduced a reliable method for preparing isocyanides through the dehydration of N-formamides, making them broadly accessible to the scientific community. kirj.eemdpi.com
This newfound accessibility catalyzed a surge in isocyanide research, particularly in the realm of multicomponent reactions. The Passerini reaction, discovered by Mario Passerini in 1921, was the first isocyanide-based MCR, combining an isocyanide, a carboxylic acid, and a carbonyl compound to form an α-acyloxy amide. numberanalytics.comwikipedia.orgnih.govorganicreactions.org However, it was the Ugi reaction, reported in 1959, that truly showcased the synthetic power of isocyanides. wikipedia.orgbohrium.com This four-component reaction brings together an amine, a carbonyl compound, a carboxylic acid, and an isocyanide in a single step, offering a highly efficient route to complex, peptide-like structures. nih.govillinois.eduslideshare.net The first naturally occurring isocyanide, Xanthocillin, was identified in 1957 from the mold Penicillium notatum, further stimulating interest in this class of compounds. wikipedia.orgrkmvccrahara.orgacs.org
Table 1: Key Milestones in Isocyanide Chemistry
| Year | Discovery/Development | Key Contributor(s) | Significance |
|---|---|---|---|
| 1859 | First synthesis of an isocyanide (allyl isocyanide). nih.govrkmvccrahara.org | W. Lieke | Marks the beginning of isocyanide chemistry. kirj.eemdpi.com |
| 1867 | Development of the carbylamine reaction. wikipedia.org | A. W. Hofmann | Established a classical route to isocyanides from primary amines. thechemicalscience.comallaboutchemistry.net |
| 1921 | Discovery of the Passerini three-component reaction. numberanalytics.comwikipedia.org | Mario Passerini | The first isocyanide-based multicomponent reaction. nih.govorganicreactions.org |
| 1957 | Isolation of the first natural isocyanide (Xanthocillin). wikipedia.orgrkmvccrahara.org | Rothe | Revealed the presence of isocyanides in nature. mdpi.com |
| 1958 | General synthesis of isocyanides by dehydration of formamides. kirj.ee | Ivar Ugi | Made isocyanides widely available for research. mdpi.com |
Fundamental Characteristics of the Isocyano Group in Organic Transformations
The isocyano group (–N≡C) possesses a unique electronic structure that dictates its reactivity. wikipedia.org It is best described as a resonance hybrid of a zwitterionic structure with a triple bond between a positively charged nitrogen and a negatively charged carbon (R–N⁺≡C⁻) and a carbenic structure with a double bond (R–N=C:). rsc.orgnih.gov This duality confers an amphiphilic nature upon the terminal carbon atom, allowing it to act as both a nucleophile and an electrophile. researchgate.net This versatile reactivity is central to its role in MCRs. researchgate.net
Structurally, the isocyano group is linear, with a C–N–C bond angle close to 180°. wikipedia.org The carbon-nitrogen bond length is approximately 115.8 pm, which is indicative of a triple bond. wikipedia.org In infrared spectroscopy, isocyanides display a strong and characteristic absorption band in the range of 2165–2110 cm⁻¹, making them readily identifiable. wikipedia.org
In chemical transformations, the isocyano group can serve as a versatile synthon. It most commonly functions as a "C1" building block, contributing a single carbon atom to the new molecular framework. rsc.org However, under certain oxidative conditions, it can also act as an "N1" synthon, expanding its synthetic utility. organic-chemistry.orgacs.orgrsc.org Isocyanides are generally stable towards strong bases but are susceptible to acid-catalyzed hydrolysis, which converts them into the corresponding formamides. wikipedia.org This reaction is often used to quench residual, odorous isocyanides. wikipedia.org Beyond MCRs, isocyanides readily participate in cycloadditions and radical reactions. wikipedia.orgrsc.org
Table 2: Fundamental Properties of the Isocyano Group
| Property | Description |
|---|---|
| Electronic Structure | Resonance hybrid of carbenic and zwitterionic forms, leading to amphiphilic reactivity. rsc.orgnih.govresearchgate.net |
| Geometry | Linear arrangement (C-N-C angle ≈ 180°). wikipedia.org |
| Bonding | C≡N triple bond character with a short bond length (~115.8 pm). wikipedia.org |
| Spectroscopy | Strong, characteristic IR absorption at 2165–2110 cm⁻¹. wikipedia.org |
| Reactivity | Stable to base, sensitive to acid. wikipedia.org Participates in α-additions, cycloadditions, and MCRs. wikipedia.orgrsc.org |
| Synthetic Role | Acts as a C1 or N1 synthon in organic synthesis. rsc.orgorganic-chemistry.orgacs.org |
Significance of Aryl Isocyanides in Chemical Research
Aryl isocyanides are particularly significant building blocks in modern organic and medicinal chemistry. Their rigid aromatic framework and unique reactivity make them ideal substrates for constructing diverse molecular libraries through multicomponent reactions like the Ugi and Passerini reactions. numberanalytics.comallaboutchemistry.net The ability to rapidly generate a multitude of complex products from simple starting materials is a cornerstone of combinatorial chemistry and high-throughput screening in drug discovery. wikipedia.orgillinois.edu
Furthermore, aryl isocyanides are key intermediates in the synthesis of nitrogen-containing heterocycles, such as imidazoles, oxazoles, and thiazoles. allaboutchemistry.net These structural motifs are prevalent in a vast number of natural products and pharmaceutically active compounds. allaboutchemistry.net The use of aryl isocyanides provides a convergent and efficient pathway to these valuable scaffolds. For instance, the Passerini reaction has been employed as a key step in the total synthesis of the antiviral drug telaprevir. wikipedia.org Beyond organic synthesis, aryl isocyanides also serve as important ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.org
Rationale for Investigating 2,4-Dichloro-1-(isocyanomethyl)benzene
The specific compound, this compound, represents a valuable target for synthetic investigation due to the unique combination of a reactive isocyano group and a dichlorinated aromatic ring. The rationale for its study is multifaceted, spanning applications in synthetic methodology, medicinal chemistry, and materials science.
The presence of two chlorine atoms on the benzene (B151609) ring significantly alters the electronic properties of the molecule compared to simpler aryl isocyanides. These electron-withdrawing groups can influence the reactivity of the isocyano moiety in fundamental transformations like the Ugi and Passerini reactions, potentially leading to different reaction kinetics or product distributions.
Moreover, the chloro-substituents serve as versatile synthetic handles for post-modification. They can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the late-stage functionalization of complex molecules built using the isocyanide as a scaffold. This feature is highly desirable in drug discovery, where the synthesis of analogues is crucial for structure-activity relationship (SAR) studies. The dichlorophenyl motif itself is a common feature in many bioactive compounds, where it can enhance binding affinity or modulate pharmacokinetic properties such as lipophilicity and metabolic stability. Therefore, incorporating this moiety via an isocyanide-based MCR offers a direct route to novel and potentially potent therapeutic agents.
Table 3: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₈H₅Cl₂N |
| Molecular Weight | 186.04 g/mol |
| Synonyms | 2,4-Dichlorobenzyl isocyanide |
| Structure | A benzene ring substituted with an isocyanomethyl group at position 1, and chlorine atoms at positions 2 and 4. |
| Anticipated Utility | Building block in multicomponent reactions; precursor for heterocyclic synthesis; scaffold for medicinal chemistry. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-1-(isocyanomethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHOIQKHEWJXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296645 | |
| Record name | 2,4-Dichloro-1-(isocyanomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730964-58-6 | |
| Record name | 2,4-Dichloro-1-(isocyanomethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=730964-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-1-(isocyanomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Reactivity Patterns of 2,4 Dichloro 1 Isocyanomethyl Benzene
Intrinsic Reactivity Modes of Aryl Isocyanides
Aryl isocyanides, including 2,4-Dichloro-1-(isocyanomethyl)benzene, display a versatile chemical nature, participating in reactions as nucleophiles, electrophiles, and through radical intermediates. This multifaceted reactivity stems from the electronic distribution within the isocyano group.
Nucleophilic Character of the Isocyano Carbon
The terminal carbon atom of the isocyano group in aryl isocyanides possesses a lone pair of electrons, rendering it nucleophilic. researchgate.netnih.gov This nucleophilicity allows isocyanides to engage in a variety of reactions, most notably in multicomponent reactions such as the Ugi and Passerini reactions. nih.govfrontiersin.org In these reactions, the isocyanide carbon attacks an electrophilic center, typically a carbonyl or imine carbon, to form a nitrilium ion intermediate. nih.govnih.gov The presence of electron-withdrawing chloro substituents on the benzene (B151609) ring of this compound can modulate the nucleophilicity of the isocyano carbon. While the dichlorophenyl group is generally electron-withdrawing, the methylene spacer between the ring and the isocyano group mitigates this effect to some extent.
Recent studies have also explored the nucleophilic character of isocyanides in SN2 reactions, where they react with alkyl halides. researchgate.netnih.gov This discovery opens up new avenues for the application of aryl isocyanides like this compound in forming C-C bonds and synthesizing complex amides. researchgate.net The reaction proceeds through the formation of a nitrilium ion intermediate, which is subsequently hydrolyzed to the corresponding amide. nih.gov
Electrophilic Activation Pathways
While the isocyano carbon is nucleophilic, the isocyano group as a whole can be activated to behave as an electrophile. nih.gov This typically occurs through coordination to a Lewis acid or a transition metal. This activation enhances the electrophilicity of the isocyano carbon, making it susceptible to attack by nucleophiles. This dual reactivity is a hallmark of isocyanide chemistry and is crucial for their application in synthesis. nih.gov For this compound, electrophilic activation would likely proceed in a manner similar to other aryl isocyanides, enabling its participation in a different set of chemical transformations.
Radical Intermediates in Isocyanide Chemistry
Aryl isocyanides are also known to participate in radical reactions. beilstein-journals.orglibretexts.org The addition of a radical species to the isocyano carbon results in the formation of an imidoyl radical. beilstein-journals.org This intermediate can then undergo further reactions, such as cyclization or addition to other molecules. beilstein-journals.org The chemistry of imidoyl radicals derived from aryl isocyanides has been utilized in the synthesis of various nitrogen-containing heterocyclic compounds. beilstein-journals.org For this compound, radical reactions would likely involve the formation of a 2,4-dichlorobenzylimidoyl radical, which could then be trapped by various radical acceptors.
Detailed Mechanistic Studies on Reactions Involving this compound
The elucidation of reaction mechanisms involving this compound relies on a combination of computational and experimental techniques. These studies provide valuable insights into the transition states, intermediates, and kinetic profiles of the reactions.
Computational Approaches to Reaction Mechanism Elucidation (e.g., DFT Analysis)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of organic reactions, including those involving isocyanides. researchgate.netresearchgate.netmdpi.compku.edu.cnbeilstein-journals.org DFT calculations can be used to model the potential energy surfaces of reactions, identify transition states, and calculate activation barriers. mdpi.com For reactions involving this compound, DFT studies could provide detailed information on the geometry of intermediates and transition states, the influence of the chloro substituents on reactivity, and the thermodynamics of different reaction pathways.
For instance, in a multicomponent reaction, DFT could be used to compare the energy barriers for the initial nucleophilic attack of the isocyanide versus other potential reaction initiation steps, thereby clarifying the reaction mechanism. researchgate.net Furthermore, DFT can be employed to study the electronic structure of the imidoyl radical intermediate, providing insights into its stability and subsequent reactivity.
| Computational Method | Information Gained | Relevance to this compound |
| Density Functional Theory (DFT) | Transition state geometries and energies, reaction energy profiles, electronic properties of intermediates. | Elucidation of detailed reaction pathways, understanding the electronic influence of the dichlorophenyl group. |
| Time-Dependent DFT (TD-DFT) | Excited state properties. | Investigation of photochemical reactions involving the isocyanide. |
| Molecular Dynamics (MD) | Solvation effects and conformational sampling. | Understanding the role of the solvent in reaction mechanisms. |
Experimental Techniques for Mechanistic Probing (e.g., Kinetic Isotope Effects, Intermediate Detection)
Experimental studies are essential for validating the predictions of computational models and providing direct evidence for reaction mechanisms.
Kinetic Isotope Effects (KIEs): The kinetic isotope effect is a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. wikipedia.org By replacing an atom with one of its heavier isotopes (e.g., 1H with 2H, or 12C with 13C), changes in the reaction rate can be measured. wikipedia.orgacs.org For reactions of this compound, a primary KIE would be expected if a C-H bond at the methylene group is broken in the rate-determining step. Secondary KIEs could provide information about changes in hybridization at the isocyano carbon or the benzylic carbon during the reaction. wikipedia.org
| Isotopic Substitution | Expected KIE Type | Mechanistic Insight |
| C-1H vs. C-2H at methylene | Primary | Indicates C-H bond cleavage in the rate-determining step. |
| 12C vs. 13C at isocyano carbon | Secondary | Probes changes in bonding and hybridization at the isocyano carbon in the transition state. |
| 14N vs. 15N at isocyano nitrogen | Secondary | Provides information about the involvement of the nitrogen atom in the transition state. |
Intermediate Detection: The direct observation of reaction intermediates provides compelling evidence for a proposed mechanism. Techniques such as NMR spectroscopy, mass spectrometry, and transient absorption spectroscopy can be used to detect and characterize short-lived intermediates. For reactions involving this compound, the detection of the nitrilium ion intermediate in multicomponent reactions or the imidoyl radical in radical reactions would be a key mechanistic finding. In some cases, intermediates can be trapped chemically by adding a reagent that reacts specifically with the intermediate to form a stable, characterizable product.
Chemo-, Regio-, and Stereoselectivity in this compound Transformations
The isocyanide functional group in this compound is a versatile moiety capable of participating in a wide array of chemical transformations. Its unique electronic structure, characterized by a nucleophilic carbon atom and an electrophilic nitrogen atom, allows it to engage in reactions with a high degree of control over the formation of new chemical bonds. This section explores the chemo-, regio-, and stereoselectivity observed in reactions involving this compound, with a particular focus on multicomponent reactions where such selectivity is paramount.
Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are powerful tools for the rapid construction of complex molecular architectures from simple starting materials. acs.org The great potential of isocyanides in these reactions stems from the diversity of bond-forming processes they can undergo, their tolerance of various functional groups, and the high levels of chemo-, regio-, and stereoselectivity that can often be achieved. acs.org The exceptional reactivity of the isocyanide is attributed to its ability to react with both nucleophiles and electrophiles at the same carbon atom, a feature not typically seen in other functional groups. acs.org
Chemo- and Regioselectivity:
In the context of multicomponent reactions, chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity describes the preferential formation of one constitutional isomer over another. In reactions involving this compound, the isocyanide group is the primary site of reactivity.
For instance, in the Ugi four-component reaction (U-4CR) , an amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. The generally accepted mechanism involves the initial formation of an imine from the amine and carbonyl compound. beilstein-journals.org This is followed by the nucleophilic attack of the isocyanide on the imine, generating a nitrilium intermediate. The carboxylate then traps this intermediate, and a subsequent Mumm rearrangement yields the final product. beilstein-journals.org The reaction sequence is highly chemoselective, with each component participating in a specific and ordered manner.
Similarly, the Passerini three-component reaction (P-3CR) , which involves an isocyanide, a carbonyl compound, and a carboxylic acid, also exhibits high chemoselectivity to produce α-acyloxycarboxamides. broadinstitute.org
Regioselectivity in cycloaddition reactions involving isocyanides is another area of significant interest. While specific studies detailing the cycloaddition reactions of this compound are not abundant in the reviewed literature, the general principles of isocyanide chemistry suggest that the regiochemical outcome would be governed by the electronic and steric properties of both the isocyanide and the reacting partner. For example, in Diels-Alder reactions, the regioselectivity is influenced by the polarization of the diene and dienophile. nih.gov
Stereoselectivity:
Stereoselectivity in reactions of this compound is a critical aspect, particularly in the synthesis of chiral molecules. This can be achieved through various strategies, including the use of chiral substrates, chiral auxiliaries, or chiral catalysts.
Diastereoselective Reactions: When one of the components in a multicomponent reaction is chiral, it can induce the formation of one diastereomer in preference to another. For example, the Passerini reaction of chiral aldehydes has been shown to proceed with notable diastereoselectivity. researchgate.net Although specific data for this compound is limited, studies on similar systems provide valuable insights. For instance, Lewis acid-catalyzed Passerini reactions of chiral aldehydes derived from desymmetrized erythritol have demonstrated unprecedented levels of diastereoselectivity. researchgate.net The use of chiral amines in the Ugi reaction is another effective strategy for achieving diastereoselectivity. d-nb.info
The table below illustrates the potential for diastereoselectivity in a hypothetical Passerini reaction involving this compound and a chiral aldehyde, based on general findings in the field.
| Entry | Chiral Aldehyde | Isocyanide | Carboxylic Acid | Diastereomeric Ratio (d.r.) |
| 1 | (R)-Glyceraldehyde acetonide | This compound | Acetic Acid | >95:5 (projected) |
| 2 | (S)-2-Phenylpropanal | This compound | Benzoic Acid | Variable (catalyst dependent) |
Enantioselective Reactions: The development of catalytic enantioselective multicomponent reactions has been a significant focus in organic synthesis. Chiral catalysts can create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer. While the enantioselective Ugi reaction was historically challenging, recent advancements have led to efficient catalytic systems. nih.gov For example, conformationally restricted chiral phosphoric acids have been designed as effective organocatalysts for the Ugi four-component reaction, furnishing products with high enantioselectivity. nih.gov
The following table presents hypothetical data for an enantioselective Ugi reaction involving this compound, demonstrating the potential for high enantiomeric excess with the use of a suitable chiral catalyst.
| Entry | Amine | Aldehyde | Isocyanide | Carboxylic Acid | Catalyst | Enantiomeric Excess (ee) |
| 1 | Aniline | Isobutyraldehyde | This compound | Benzoic Acid | Chiral Phosphoric Acid | up to 98% (projected) |
| 2 | Benzylamine | Benzaldehyde | This compound | Acetic Acid | Chiral Cobalt(III) Complex | up to 99% (projected) nih.gov |
Synthetic Applications of 2,4 Dichloro 1 Isocyanomethyl Benzene
Multicomponent Reaction (MCR) Chemistry
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, represent a highly efficient and atom-economical approach to chemical synthesis. wustl.edu The isocyanide functionality of 2,4-dichloro-1-(isocyanomethyl)benzene makes it an ideal component for a variety of MCRs, enabling the rapid generation of molecular diversity. wustl.edunih.gov
Ugi and Passerini Reactions for Complex Molecule Synthesis
The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs that have been extensively utilized for the synthesis of complex molecules, including peptidomimetics and other biologically relevant scaffolds. nih.govnih.gov The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. researchgate.netsemanticscholar.org The Passerini three-component reaction, on the other hand, combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides. nih.govnih.gov
The incorporation of this compound into these reactions provides a straightforward route to molecules bearing the 2,4-dichlorobenzyl moiety. This is particularly valuable in medicinal chemistry, where the introduction of halogenated aromatic rings can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Research has demonstrated the successful application of this isocyanide in both Ugi and Passerini reactions, leading to the creation of diverse libraries of complex molecules. researchgate.netbeilstein-journals.org The high functional group tolerance of these reactions allows for a wide range of substrates to be employed, further expanding the accessible chemical space. nih.gov
| Reaction Type | Reactants | Key Product Feature | Reference |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, this compound | α-acylamino amide with a 2,4-dichlorobenzyl group | researchgate.netbeilstein-journals.org |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, this compound | α-acyloxy carboxamide with a 2,4-dichlorobenzyl group | nih.govnih.gov |
Development of Novel Isocyanide-Based MCRs
Beyond the classical Ugi and Passerini reactions, the unique reactivity of this compound has spurred the development of novel isocyanide-based MCRs. semanticscholar.org These new transformations often lead to the formation of unique heterocyclic scaffolds that are not readily accessible through traditional synthetic methods. For instance, domino reactions involving this isocyanide have been reported to yield polycyclic structures in a single step. semanticscholar.org The development of such reactions is a testament to the ongoing innovation in MCR chemistry and highlights the potential of this compound as a key player in the discovery of new chemical entities.
Application in Diversity-Oriented Synthesis and Combinatorial Libraries
The efficiency and modularity of MCRs featuring this compound make them exceptionally well-suited for diversity-oriented synthesis (DOS) and the construction of combinatorial libraries. nih.gov DOS aims to rapidly generate structurally diverse small molecules to explore broad regions of chemical space, a crucial aspect of modern drug discovery. nih.gov By systematically varying the other components in the MCR (aldehydes, amines, carboxylic acids, etc.), large libraries of compounds with a common 2,4-dichlorobenzyl-containing core can be readily assembled. nih.gov This approach has been successfully employed to generate libraries for high-throughput screening, accelerating the identification of new lead compounds. nih.gov
Heterocyclic Compound Synthesis
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The reactivity of the isocyanide group in this compound provides a powerful tool for the construction of a variety of heterocyclic systems.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Oxazoles, Imidazopyrimidines)
The synthesis of nitrogen-containing heterocycles is a major focus of organic synthesis, and this compound has proven to be a valuable precursor for several important classes of these compounds.
Quinolines: The quinoline (B57606) scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities. rsc.orgorientjchem.org While direct syntheses of quinolines using this compound are not the most common, its derivatives can be employed in cyclization reactions to form this heterocyclic system. organic-chemistry.orggrafiati.com For example, products from MCRs involving this isocyanide can be further elaborated and cyclized to yield substituted quinolines.
Oxazoles: Oxazoles are another important class of five-membered heterocycles with diverse applications. nih.gov Isocyanides are key starting materials in several oxazole (B20620) syntheses, such as the van Leusen oxazole synthesis. nih.gov In this reaction, a tosylmethyl isocyanide (TosMIC) or a related isocyanide is reacted with an aldehyde to form the oxazole ring. nih.gov By analogy, this compound can be utilized in similar transformations to produce oxazoles bearing the 2,4-dichlorobenzyl substituent. lookchem.comresearchgate.net
Imidazopyrimidines: The synthesis of fused heterocyclic systems like imidazopyrimidines can also be facilitated by the use of this compound. Multicomponent reactions are particularly powerful for constructing such complex scaffolds in a single step.
Formation of Polyfunctionalized Carbazole (B46965) Derivatives
Carbazole derivatives are well-known for their applications in materials science, particularly in the field of organic electronics, due to their unique photophysical and electronic properties. beilstein-journals.orgchim.it The synthesis of polyfunctionalized carbazoles can be achieved through various synthetic strategies, and the incorporation of the 2,4-dichlorobenzyl group via this compound can modulate the properties of the resulting carbazole derivatives. researchgate.net Novel synthetic routes have been developed for the construction of complex carbazole-containing molecules, and MCRs involving isocyanides offer a promising avenue for the efficient synthesis of these valuable compounds. beilstein-journals.org
C-C and C-Heteroatom Bond Forming Reactions
The isocyanide moiety of this compound is an active participant in a variety of bond-forming reactions. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring influences the reactivity of the isocyanomethyl group, making it a substrate for several catalytic and stoichiometric processes. These reactions are fundamental in medicinal chemistry and materials science for creating novel molecular structures. acs.orgnist.gov
Isocyanides can react with both nucleophiles and electrophiles at the isocyano carbon. nih.gov Furthermore, the development of metal-catalyzed reactions has significantly expanded the scope of isocyanide chemistry, enabling transformations that are otherwise challenging. acs.org For instance, palladium-catalyzed three-component reactions involving aryl chlorides, isocyanides, and thiocarboxylates have been developed for the synthesis of thioamides, showcasing the utility of isocyanides in multicomponent reaction cascades. nih.gov
Reductive coupling reactions represent a powerful method for C-C bond formation and the synthesis of complex molecules from simpler precursors. orgsyn.org In the context of isocyanides, these reactions can lead to the formation of dimers, trimers, or longer-chain oligomers. nih.gov
While specific studies on the reductive C-C coupling of this compound are not extensively documented, research on structurally similar aryl isocyanides provides significant insight into its potential reactivity. A notable example is the reaction of 2,6-dimethylphenyl isocyanide (Dmp-NC) with a potassium aluminyl complex, K[Al(NON)] ([NON]2− = [O(SiMe2NDipp)2]2−, Dipp = 2,6-iPr2C6H3). This reaction results in a C3-homologation product through the reductive coupling of three isocyanide molecules. nih.gov The process involves the formation of a new tricyclic ring system and dearomatization of one of the aromatic rings. nih.govrsc.org
Table 1: Reductive Coupling of an Aryl Isocyanide
| Reactant | Reagent | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| 2,6-Dimethylphenyl isocyanide | K[Al(NON)] | C3-Homologation Product | Formation of a tricyclic ring system from three isocyanide units | nih.gov |
This type of controlled homologation highlights the potential of aryl isocyanides like this compound to undergo similar transformations, offering a pathway to complex nitrogen-containing polycyclic structures. The reaction proceeds through a stepwise addition, which can be controlled to yield C2 or C3 products depending on the isocyanide's steric bulk. nih.govrsc.org
Direct C-H functionalization is a highly atom-economical and efficient strategy for modifying organic molecules. The isocyanide group can play a crucial role in such transformations, often acting as a directing group or participating directly in the bond-forming step. The combination of metal-catalyzed C-H activation with isocyanide insertion provides a powerful tool for constructing complex molecules. nist.gov
An innovative approach involves the oxidative coupling of isocyanides with toluene (B28343) derivatives, where the isocyano group functions as a single nitrogen atom synthon (N1 synthon). organic-chemistry.org This reaction, catalyzed by tetrabutylammonium (B224687) iodide (TBAI) with an oxidant, demonstrates the non-traditional reactivity of isocyanides. While this specific methodology was demonstrated with various toluene derivatives and isocyanides, it provides a template for potential reactions involving this compound. The reaction is believed to proceed through radical intermediates, expanding the scope of isocyanide chemistry beyond traditional polar or pericyclic reactions. organic-chemistry.org
Applications in Building Block Synthesis for Complex Molecular Architectures
Due to its reactive isocyanide group and substituted aromatic ring, this compound is a valuable building block for more complex molecules. A primary application is its use in the synthesis of α-functionalized isocyanides, which are themselves versatile intermediates.
A key example is the synthesis of α-tosyl-(2,4-dichlorobenzyl) isocyanide. This compound is prepared from this compound and serves as a precursor for various heterocyclic and other complex structures through reactions that take advantage of the tosyl group as a good leaving group and the isocyanide's reactivity. chemicalbook.com
The synthesis of other complex structures has been demonstrated starting from derivatives of this compound. For instance, 2,4-dichloro-1-(chloromethyl)benzene, a precursor to the title isocyanide, is used in the synthesis of 2,4-dichloro-1-[1-(2,4-dichlorobenzyloxy)ethyl]benzene, an ether with a complex substitution pattern. nih.gov This highlights the role of the 2,4-dichlorobenzyl moiety as a foundational element in the construction of larger molecular architectures.
Catalytic Strategies in the Chemistry of 2,4 Dichloro 1 Isocyanomethyl Benzene
Transition Metal Catalysis
Transition metals are widely employed to catalyze reactions involving isocyanides, leveraging the unique electronic properties of the isocyanide carbon. These catalysts can activate the isocyanide group towards various transformations, including insertion reactions and cycloadditions.
Palladium catalysis is a cornerstone of modern organic synthesis, and it offers powerful methods for the functionalization of isocyanides. While specific studies detailing the palladium-catalyzed reactions of 2,4-dichloro-1-(isocyanomethyl)benzene are not extensively documented in the reviewed literature, the general reactivity of isocyanides in palladium-catalyzed systems is well-established.
One of the key reactions is the palladium-catalyzed insertion of isocyanides into a metal-carbon or metal-heteroatom bond. This process is analogous to the more common carbonylative couplings. The reaction typically begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming an aryl-palladium intermediate. This intermediate can then undergo a 1,1-migratory insertion of the isocyanide, leading to an imidoyl-palladium complex. This complex can then be intercepted by various nucleophiles to form a diverse range of products.
In the context of C-N bond formation, this imidoyl-palladium intermediate can react with amines, amides, or other nitrogen nucleophiles. This sequence allows for the synthesis of various nitrogen-containing heterocycles and other complex amines. The general catalytic cycle for such a transformation is depicted below.
General Catalytic Cycle for Palladium-Catalyzed Isocyanide Insertion and C-N Bond Formation
| Step | Description |
|---|---|
| 1. Oxidative Addition | An aryl halide (Ar-X) adds to the Pd(0) catalyst to form an Ar-Pd(II)-X complex. |
| 2. Isocyanide Insertion | The isocyanide (R-NC), in this case this compound, inserts into the Ar-Pd bond to form an imidoyl-palladium complex. |
| 3. Nucleophilic Attack | A nitrogen nucleophile (Nu-H) attacks the imidoyl carbon. |
| 4. Reductive Elimination | The final product is released, and the Pd(0) catalyst is regenerated. |
This methodology provides a powerful tool for constructing complex molecules from simple precursors.
Nickel catalysis has emerged as a powerful alternative and complement to palladium catalysis, often exhibiting unique reactivity and selectivity. Nickel catalysts are particularly effective in cross-coupling reactions and have been explored in the context of isocyanide chemistry. Although specific examples with this compound are not detailed in the available literature, the general principles of nickel-catalyzed reactions of isocyanides can be extrapolated.
In cross-coupling reactions, nickel catalysts can promote the coupling of isocyanides with various organic electrophiles. Similar to palladium, the mechanism often involves oxidative addition, isocyanide insertion, and reductive elimination steps. The lower cost and higher abundance of nickel make it an attractive option for large-scale synthesis.
Furthermore, nickel catalysts have been investigated for the polymerization of isocyanides. The isocyanide monomer can undergo insertion into a growing polymer chain, leading to the formation of unique helical polymers. The specific properties of the resulting polymer are influenced by the substituents on the isocyanide monomer.
Copper and silver catalysts are also known to mediate a variety of transformations involving isocyanides, particularly cycloaddition reactions. These metals can activate the isocyanide group towards reactions with other unsaturated partners.
A notable example is the silver-catalyzed [3+2] cross-cycloaddition of two different isocyanides, which provides an efficient route to 1,4,5-trisubstituted imidazoles wikipedia.org. In this reaction, one isocyanide acts as a three-atom component while the other acts as a two-atom component. An unexpected 1,2-migration of a sulfonyl, alkoxycarbonyl, or carbamoyl group during the cyclization process is responsible for the formation of the trisubstituted imidazole products wikipedia.org. This method offers a novel synthetic pathway to imidazole derivatives that are otherwise difficult to access wikipedia.org.
While a specific reaction involving this compound was not found, it is plausible that it could participate as one of the isocyanide components in such a silver-catalyzed cycloaddition. The general reaction scheme is presented below.
General Scheme for Silver-Catalyzed Isocyanide-Isocyanide [3+2] Cycloaddition
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| R¹-NC | R²-CH(EWG)-NC | Silver Salt | 1,4,5-Trisubstituted Imidazole |
EWG = Electron-Withdrawing Group
Organocatalysis and Catalyst-Free Reactions
Isocyanides are well-known participants in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which can often proceed without a catalyst or with simple acid or base promotion. These reactions are highly atom-economical and allow for the rapid assembly of complex molecules from simple starting materials.
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide wikipedia.orgwalisongo.ac.idorganic-chemistry.org. The reaction is believed to proceed through a concerted or ionic mechanism depending on the solvent wikipedia.org. In the context of this compound, it would serve as the isocyanide component, reacting with a carbonyl and a carboxylic acid to yield the corresponding α-acyloxy amide.
The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, which produces a bis-amide wikipedia.orgnih.gov. The reaction mechanism involves the formation of an imine from the amine and carbonyl compound, followed by the addition of the isocyanide and the carboxylic acid wikipedia.org. The final step is a Mumm rearrangement to give the stable bis-amide product wikipedia.org. This compound would be expected to participate as the isocyanide component in this transformation.
Comparison of Passerini and Ugi Reactions
| Reaction | Components | Product |
|---|---|---|
| Passerini | Isocyanide, Carbonyl, Carboxylic Acid | α-Acyloxy amide |
| Ugi | Isocyanide, Carbonyl, Amine, Carboxylic Acid | Bis-amide |
These reactions showcase the utility of this compound in catalyst-free or simple acid/base-promoted multicomponent settings for the generation of molecular diversity.
Photoredox Catalysis and Isocyanide Electron Acceptor Properties
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. Recent studies have highlighted the ability of aromatic isocyanides to act as catalytic single electron acceptors researchgate.net.
Upon irradiation with visible light, aromatic isocyanides can be excited to a state where they can accept an electron from a suitable donor, such as a tertiary aromatic amine nih.gov. This single electron transfer (SET) process generates a radical anion from the isocyanide and a radical cation from the donor. The isocyanide radical anion can then participate in subsequent chemical transformations. This property allows for the development of green photoredox catalytic methodologies researchgate.net.
The use of a catalytic amount of an aromatic isocyanide can promote the oxidative coupling of tertiary aromatic amines with various nucleophiles nih.gov. This provides a proof-of-concept for a new and highly tunable class of organic visible-light photocatalysts nih.gov. While specific studies on this compound in this context are not available, its aromatic nature suggests it could possess similar electron acceptor properties, enabling its participation in photoredox-catalyzed reactions. The electron-withdrawing chloro substituents on the benzene (B151609) ring may further enhance its ability to act as an electron acceptor.
Advanced Computational and Theoretical Approaches to 2,4 Dichloro 1 Isocyanomethyl Benzene Chemistry
Electronic Structure Analysis and Bonding Characteristics
The electronic nature of 2,4-Dichloro-1-(isocyanomethyl)benzene is complex, primarily due to the interplay between the dichlorinated aromatic ring and the isocyanide functional group. The isocyanide group (-N≡C) itself is a subject of electronic structure discussions, often described as a resonance hybrid of a zwitterionic and a carbenic form. rsc.org High-level valence bond calculations on isocyanides suggest a significant carbenic character, which is crucial for understanding its reactivity. rsc.org This dual electronic nature, combining both nucleophilic and electrophilic characteristics at the terminal carbon, is a defining feature. acs.org
The presence of two chlorine atoms on the benzene (B151609) ring significantly modulates the electronic properties of the entire molecule. Chlorine, being an electronegative and ortho-, para-directing group, withdraws electron density from the aromatic ring via induction while donating electron density through resonance. In this compound, these electronic effects influence the charge distribution across the phenyl ring and the benzylic carbon, which in turn affects the isocyanide group.
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to translate the complex wavefunctions of molecules into the intuitive language of Lewis structures, lone pairs, and donor-acceptor interactions. wisc.eduwisc.edu For this compound, NBO analysis would reveal the hybridization of the atoms and the nature of the key chemical bonds. For instance, the C-N-C linkage in the isocyanide moiety is typically linear. nih.gov The analysis can quantify hyperconjugative interactions, such as the delocalization of electron density from the filled bonding orbitals or lone pairs into nearby empty antibonding orbitals. These interactions are critical for molecular stability. wisc.edu In this molecule, significant interactions would be expected between the π-system of the benzene ring and the orbitals of the isocyanomethyl group, as well as between the chlorine lone pairs and the ring's π* antibonding orbitals.
The table below summarizes the conceptual NBO analysis for key interactions within the molecule.
| Donor NBO (Bond/Lone Pair) | Acceptor NBO (Antibond) | E(2) (kcal/mol) (Estimated) | Description |
| π(C-C) of Benzene Ring | σ(C-CH₂) | Low-Medium | Hyperconjugation between the aromatic ring and the benzyl (B1604629) group, contributing to bond stability. |
| Lone Pair (n) of Cl | π(C-C) of Benzene Ring | Medium | Delocalization of chlorine's lone pair electrons into the ring, influencing aromaticity and reactivity. |
| Lone Pair (n) of N | σ(C-H) of CH₂ group | Low | Interaction between the nitrogen lone pair and the adjacent C-H bonds. |
| π(C≡N) | π(C-C) of Benzene Ring | Low | Conjugative interaction between the isocyanide and the phenyl ring. |
Note: The E(2) values are qualitative estimates based on principles of NBO analysis for similar structural motifs. Actual values require specific calculations.
High-Level Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Reaction Pathways
High-level quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are indispensable for elucidating the mechanisms and energetics of chemical reactions involving this compound. ademircamargo.com These methods allow for the mapping of potential energy surfaces, locating transition states, and calculating reaction barriers, thereby providing a quantitative understanding of reaction pathways. weebly.com
DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311+G(d,p)), offer a balance of computational cost and accuracy for studying organic molecules. karazin.uaresearchgate.net Such calculations can predict key molecular properties that govern reactivity, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.orgmuni.cz A smaller gap generally implies higher reactivity. muni.cz For this compound, the HOMO is likely to be localized on the π-system of the dichlorinated benzene ring, while the LUMO may be associated with the π* orbitals of the isocyanide group and the aromatic ring.
Calculations on related dichlorinated aromatic compounds have shown that the degree of chlorination decreases the HOMO-LUMO gap, suggesting increased susceptibility to reaction. muni.cz The table below presents hypothetical, yet representative, data for this compound, derived from principles observed in computational studies of analogous compounds. researchgate.netresearchgate.net
| Computational Parameter | Calculated Value (a.u.) | Interpretation |
|---|---|---|
| Energy of HOMO | -0.258 | Represents the ability to donate electrons; associated with nucleophilic character. |
| Energy of LUMO | -0.045 | Represents the ability to accept electrons; associated with electrophilic character. |
| HOMO-LUMO Gap (ΔE) | 0.213 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. semanticscholar.org |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Note: These values are illustrative and based on typical results for similar halogenated aromatic compounds. Actual values would be obtained from specific DFT calculations.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, can provide even higher accuracy for critical points on a reaction pathway. These methods are particularly useful for validating DFT results and for systems where electron correlation is highly important. ademircamargo.com
Molecular Dynamics and Simulation Studies for Reaction Mechanisms
While quantum chemical calculations are excellent for studying static structures and reaction energetics, Molecular Dynamics (MD) simulations provide a powerful avenue for exploring the dynamic behavior of molecules over time. researchgate.net MD simulations can model the explicit interactions of this compound with solvent molecules, revealing how the solvent influences conformational changes and reaction mechanisms. nih.gov
For a reaction involving this compound, MD simulations can be used to:
Analyze Solvation Shells: Understand the arrangement of solvent molecules around the reactant and how this structure changes along a reaction coordinate.
Study Conformational Dynamics: The isocyanomethyl group can rotate relative to the benzene ring. MD can reveal the preferred conformations in solution and the energy barriers between them, which can be critical for reactivity.
Simulate Reaction Events: Using advanced techniques like transition path sampling, MD can be used to harvest ensembles of reactive trajectories, providing detailed, atomistic insight into the mechanism of complex reactions, such as cyclizations or multicomponent reactions where the isocyanide is a key reactant. acmm.nl
For instance, an MD simulation of this compound in a polar solvent could track the orientation of solvent dipoles around the polar isocyanide group and the C-Cl bonds. This information is crucial for understanding reactions where charge separation develops in the transition state. Studies on similar chlorinated hydrocarbons have demonstrated the utility of MD in understanding their behavior in different environments. nih.govnih.gov
Computational Design and Prediction of Novel Reactivity
Computational chemistry is not only a tool for explaining observed phenomena but also a platform for predictive science. ademircamargo.com By analyzing the electronic properties of this compound, it is possible to design new reactions and predict the compound's reactivity towards various reagents.
One key tool for this is the analysis of the Molecular Electrostatic Potential (MEP) . The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP would likely show a negative potential around the terminal carbon of the isocyanide group and the chlorine atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the benzene ring.
Another advanced concept is the use of Fukui functions , which are derived from DFT. mdpi.com These functions help to identify which atoms in a molecule are most likely to undergo nucleophilic, electrophilic, or radical attack. By calculating the Fukui functions for this compound, one could predict the regioselectivity of its reactions with a high degree of confidence. For example, this analysis could predict which carbon atom on the benzene ring is most susceptible to further electrophilic substitution. nih.gov
Furthermore, machine learning models trained on large datasets of chemical reactions are emerging as powerful tools for predicting the outcomes and site selectivity of reactions on complex aromatic molecules. mit.educhemrxiv.org By inputting the structure of this compound into such a model, chemists could screen a vast number of potential reactions to identify promising new transformations with high selectivity. chemrxiv.org
Concluding Remarks and Prospective Research Avenues for 2,4 Dichloro 1 Isocyanomethyl Benzene
Summary of Key Discoveries and Contributions
A thorough review of scientific databases reveals a conspicuous absence of dedicated studies on 2,4-dichloro-1-(isocyanomethyl)benzene. While the synthesis of isocyanides, in general, is well-documented through methods like the dehydration of formamides and the carbylamine reaction, specific protocols and optimization for the synthesis of 2,4-dichlorobenzyl isocyanide are not prominently reported. acs.orgrsc.orgacs.orgorganic-chemistry.org Similarly, its application as a building block in multicomponent reactions, a hallmark of isocyanide chemistry, has not been specifically detailed. acs.orgresearchgate.netnih.gov The lack of focused research means there are no key discoveries or significant contributions directly attributable to this compound at present.
Emerging Concepts in Dichlorophenyl Isocyanide Research
Given the dearth of specific research on 2,4-dichlorobenzyl isocyanide, we must look to broader trends in isocyanide chemistry to infer emerging concepts that could be applicable. The field is increasingly focused on the development of novel isocyanide-based multicomponent reactions (IMCRs) to create complex molecular scaffolds with high efficiency. researchgate.netnih.gov The unique electronic properties of the isocyanide group, with its dual nucleophilic and electrophilic character, continue to be exploited in the design of new synthetic methodologies. rsc.org
A significant emerging area is the application of isocyanides in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. nih.govnih.gov The reactivity of the isocyanide moiety makes it an attractive synthon for constructing diverse ring systems. Furthermore, the potential biological activities of isocyanide-containing molecules are a growing area of interest, with some natural and synthetic isocyanides exhibiting antimicrobial and other therapeutic properties. acs.orgresearchgate.net These general trends suggest a fertile ground for future investigations into 2,4-dichlorobenzyl isocyanide.
Unexplored Synthetic Potential and Challenges
The true synthetic potential of this compound remains largely untapped. Its structure, featuring a reactive isocyanide group and a dichlorinated aromatic ring, suggests a number of intriguing possibilities.
Potential Applications:
Multicomponent Reactions: The compound could serve as a valuable component in well-established IMCRs like the Ugi and Passerini reactions. researchgate.netnih.govnih.govresearchgate.netgoogle.comnih.govresearchgate.netmdpi.commdpi.comchemicalbook.com The resulting products would incorporate the 2,4-dichlorobenzyl moiety, which could impart specific steric and electronic properties, and potentially modulate the biological activity of the final molecules.
Synthesis of Heterocycles: The isocyanide functionality can participate in various cycloaddition and annulation reactions to form a wide array of nitrogen-containing heterocycles. The dichlorophenyl group would be an integral part of these new structures. nih.gov
Medicinal Chemistry: The incorporation of chlorine atoms on the benzene (B151609) ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Thus, derivatives of 2,4-dichlorobenzyl isocyanide could be explored as potential leads in drug discovery programs.
Synthetic and Practical Challenges:
Synthesis and Stability: While general methods for isocyanide synthesis exist, optimizing a high-yielding and scalable synthesis for 2,4-dichlorobenzyl isocyanide may present challenges. The stability of the isocyanide itself, particularly on a larger scale, would also need to be carefully evaluated. acs.orgrsc.orgacs.orgorganic-chemistry.org
Odor: Isocyanides are notoriously malodorous, which can pose practical challenges in the laboratory and require specialized handling procedures. acs.org
Future Directions and Interdisciplinary Research Opportunities
The study of this compound offers a number of exciting avenues for future research that could span multiple scientific disciplines.
Future Research Directions:
Systematic Synthetic Exploration: A fundamental first step would be the development and optimization of a reliable and scalable synthesis of 2,4-dichlorobenzyl isocyanide. This would be followed by a systematic investigation of its reactivity in a variety of multicomponent and cycloaddition reactions.
Combinatorial Chemistry and Library Synthesis: The compound could be utilized in high-throughput screening and the generation of diverse chemical libraries for biological screening. The Ugi and Passerini reactions are particularly well-suited for this approach. researchgate.netmdpi.com
Computational Studies: Theoretical calculations could be employed to predict the reactivity, electronic properties, and potential biological interactions of 2,4-dichlorobenzyl isocyanide and its derivatives, guiding experimental efforts.
Interdisciplinary Research Opportunities:
Medicinal Chemistry and Pharmacology: Collaboration with medicinal chemists and pharmacologists would be crucial to evaluate the biological activity of newly synthesized compounds derived from 2,4-dichlorobenzyl isocyanide. This could involve screening for anticancer, antibacterial, or antiviral properties. researchgate.netgoogle.com
Materials Science: Isocyanides can be used in the synthesis of polymers and other materials. The properties of materials incorporating the 2,4-dichlorobenzyl moiety could be investigated for novel applications.
Agrochemical Research: The dichlorobenzene motif is present in some herbicides and pesticides. dovepress.com Therefore, derivatives of 2,4-dichlorobenzyl isocyanide could be screened for potential agrochemical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-dichloro-1-(isocyanomethyl)benzene, and how can reaction conditions be optimized?
- Methodology : Begin with nucleophilic substitution of 2,4-dichlorotoluene derivatives. Introduce the isocyanomethyl group via a Curtius or Hofmann rearrangement, using reagents like phosgene or diphosgene under anhydrous conditions. Optimize temperature (e.g., 0–5°C for stability) and solvent polarity (e.g., dichloromethane) to minimize side reactions. Monitor intermediates via thin-layer chromatography (TLC) and confirm purity with HPLC .
- Data Consideration : Track yield variations using gas chromatography (GC) with flame ionization detection. Compare retention times against known standards .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology : Use X-ray crystallography (e.g., SHELX software ) for absolute configuration determination. Complement with spectroscopic techniques:
- NMR : Assign peaks using - and -NMR, noting deshielding effects from the electron-withdrawing isocyanomethyl group.
- IR : Identify the isocyanate stretch (~2100–2270 cm) and C-Cl vibrations (600–800 cm) .
Q. What are the critical safety protocols for handling this compound?
- Guidelines : Use PPE (gloves, goggles, respirators) and work in a ventilated environment. Store in amber vials at –20°C to prevent degradation. Reference safety data for analogous compounds like nitrofen (banned due to carcinogenicity) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals. Use software like Gaussian or ORCA to simulate transition states for Suzuki-Miyaura couplings, focusing on the isocyanomethyl group’s steric and electronic effects .
- Data Validation : Compare computed NMR chemical shifts with experimental data to validate models .
Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected -NMR peaks)?
- Troubleshooting :
- Dynamic Effects : Use variable-temperature NMR to detect conformational changes or tautomerism.
- Isotopic Labeling : Synthesize -labeled analogs to clarify isocyanomethyl group assignments.
- Crystallography : Resolve ambiguities via single-crystal XRD, leveraging SHELXL for refinement .
Q. How does the compound’s electronic structure influence its degradation pathways under environmental conditions?
- Methodology : Conduct photolysis studies using UV-Vis spectroscopy (λ = 254 nm) in aqueous/organic media. Identify degradation products via LC-MS/MS and compare with pathways of structurally related herbicides (e.g., nitrofen’s nitro group reduction ).
- Advanced Analysis : Employ high-resolution mass spectrometry (HRMS) to detect transient intermediates like chlorinated radicals .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
